KRAS degrader-1 -

KRAS degrader-1

Catalog Number: EVT-12525484
CAS Number:
Molecular Formula: C55H57Br2ClFIN8O7
Molecular Weight: 1283.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS degrader-1, also referred to as tumor-targeting KRAS degrader (TKD), is a novel therapeutic compound designed to target and degrade mutant forms of the KRAS protein, which is commonly implicated in various cancers. KRAS mutations are prevalent in many aggressive tumors, and these alterations contribute significantly to cancer progression and treatment resistance. The development of KRAS degraders aims to address the challenges posed by these "undruggable" targets by utilizing a combination of nanobodies and cell-penetrating peptides to facilitate selective degradation of KRAS mutants.

Source

The concept of KRAS degrader-1 stems from research efforts aimed at developing targeted therapies for KRAS-mutant cancers. Studies have demonstrated the efficacy of TKD in degrading various KRAS mutants, including those resistant to traditional small molecule inhibitors . The compound is engineered using a nanobody that binds specifically to KRAS, combined with a cell-penetrating peptide and a lysosome-binding motif, enhancing its ability to enter cancer cells and induce degradation of the target protein .

Classification

KRAS degrader-1 falls under the classification of targeted protein degraders, specifically designed for oncogenic proteins. It represents a new class of therapeutics known as degraders, which utilize the cellular ubiquitin-proteasome system or lysosomal pathways to promote the degradation of specific proteins associated with cancer.

Synthesis Analysis

Methods

The synthesis of KRAS degrader-1 involves several key steps:

  1. Nanobody Generation: Alpacas are immunized with a fragment of the KRAS protein to generate nanobodies with high affinity for the target.
  2. Fusion Protein Construction: The genes encoding these nanobodies are amplified and cloned into phage vectors to produce fusion proteins with a cell-penetrating peptide (BR2) and a lysosome-targeting motif (CTM).
  3. Affinity Evaluation: Biolayer interferometry assays are employed to assess the binding affinity of the resulting KRAS degrader candidates (KDCs) to KRAS, allowing for the selection of the most effective candidate .

Technical Details

The selected KDCs undergo further optimization, including modifications to enhance stability and solubility. The final product, TKD, has demonstrated a strong dissociation constant (KD=6.57×109MK_D=6.57\times 10^{-9}M), indicating high affinity for KRAS .

Molecular Structure Analysis

Structure

The molecular structure of KRAS degrader-1 comprises three main components:

  • Nanobody: A small antibody fragment that specifically binds to KRAS.
  • Cell-Penetrating Peptide (BR2): Facilitates entry into cancer cells.
  • Lysosome-Binding Motif (CTM): Directs the complex to lysosomes for degradation.

Data

The structural analysis shows that TKD effectively engages with various KRAS mutants, leading to significant degradation in vitro and in vivo models . The combination of these elements allows for targeted delivery and enhanced efficacy against resistant cancer types.

Chemical Reactions Analysis

Reactions

KRAS degrader-1 operates through specific biochemical reactions that promote the degradation of mutant KRAS proteins. Upon binding:

  1. The nanobody attaches to the mutant KRAS protein.
  2. The cell-penetrating peptide facilitates internalization into cancer cells.
  3. Once inside, the lysosomal targeting motif directs the complex to lysosomes where proteolytic enzymes degrade the bound KRAS.

Technical Details

This mechanism relies on both proteasomal and lysosomal pathways for effective protein degradation, differing from traditional inhibitors that merely block function without promoting degradation .

Mechanism of Action

Process

The mechanism by which KRAS degrader-1 exerts its effects involves:

  • Target Binding: The nanobody selectively binds to mutant forms of KRAS.
  • Internalization: The complex enters cancer cells via endocytosis facilitated by the BR2 peptide.
  • Degradation: Once localized in lysosomes, the bound KRAS is degraded by lysosomal enzymes, effectively reducing its levels in cancer cells.

Data

Research has shown that TKD significantly suppresses tumor growth in models expressing various KRAS mutations, demonstrating its potential as an effective therapeutic agent against resistant cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Specific values depend on the exact formulation but are generally within the range typical for large peptides or proteins.
  • Solubility: Designed for high solubility in biological fluids due to modifications made during synthesis.

Chemical Properties

  • Stability: TKD exhibits stability under physiological conditions but may require specific storage conditions to maintain efficacy.
  • Reactivity: The compound is engineered to minimize off-target effects while maximizing binding specificity.

Relevant Data or Analyses

Studies indicate that TKD maintains functionality across various pH levels and temperatures typical of physiological environments .

Applications

KRAS degrader-1 holds significant promise in scientific research and clinical applications:

  • Cancer Therapy: Targeting mutant KRAS provides a novel approach for treating cancers that currently lack effective therapies.
  • Research Tool: As a molecular tool, it can aid in studies investigating the role of KRAS in cancer biology and resistance mechanisms.

Properties

Product Name

KRAS degrader-1

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-[3-[2-[2-[2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]ethoxy]ethoxy]ethoxy]propyl]pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

Molecular Formula

C55H57Br2ClFIN8O7

Molecular Weight

1283.3 g/mol

InChI

InChI=1S/C55H57Br2ClFIN8O7/c1-35(59)54(70)68-20-19-67(32-39(68)13-15-61)52-41-14-18-66(49-10-3-7-37-6-2-9-46(58)50(37)49)33-48(41)63-55(64-52)75-34-40-8-4-16-65(40)17-5-21-71-22-23-72-24-25-73-26-27-74-51-44(56)29-36(30-45(51)57)28-43-42-31-38(60)11-12-47(42)62-53(43)69/h2-3,6-7,9-12,28-31,39-40H,1,4-5,8,13-14,16-27,32-34H2,(H,62,69)/b43-28-/t39-,40-/m0/s1

InChI Key

LOEMJPPVFFSXHV-FXFGZECXSA-N

Canonical SMILES

C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCOCCOCCOCCOC7=C(C=C(C=C7Br)C=C8C9=C(C=CC(=C9)I)NC8=O)Br)F

Isomeric SMILES

C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCCOCCOCCOCCOC7=C(C=C(C=C7Br)/C=C\8/C9=C(C=CC(=C9)I)NC8=O)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.